molecular formula C8H4FN3O3 B13063713 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063713
M. Wt: 209.13 g/mol
InChI Key: UJCDUOIYLVRKDQ-UHFFFAOYSA-N
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Description

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a high-value chemical building block designed for medicinal chemistry and drug discovery programs. This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, potentially improving metabolic stability and pharmacokinetic profiles of candidate molecules . The integration of a fluorinated pyridine ring further enhances its utility, offering a site for strategic hydrogen bonding and influencing a molecule's electronic distribution, lipophilicity, and membrane permeability. Researchers can leverage the carboxylic acid moiety for further derivatization, such as amide coupling, to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. Compounds based on the 1,2,4-oxadiazole framework have demonstrated a wide spectrum of biological activities in scientific literature, including serving as anticancer, antiviral, antibacterial, and anti-inflammatory agents, as well as acting on various enzyme systems and receptors . This makes them invaluable in hit-to-lead optimization campaigns. Specific physical and chemical property data (e.g., melting point, solubility) for this exact compound is currently limited and should be confirmed upon receipt and analysis. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic human use.

Properties

Molecular Formula

C8H4FN3O3

Molecular Weight

209.13 g/mol

IUPAC Name

5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H4FN3O3/c9-5-3-10-2-1-4(5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14)

InChI Key

UJCDUOIYLVRKDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=NC(=NO2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoropyridine-4-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable nitrile oxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C8H4FN3O3C_8H_4FN_3O_3 and a CAS number of 162012-69-3. Its structure features a pyridine ring substituted with fluorine, which enhances its biological activity and solubility characteristics. The oxadiazole moiety contributes to its stability and reactivity.

Antitumor Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit considerable antitumor properties. For example, a study synthesized various 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against cancer cell lines, including MCF-7 (breast cancer). The results showed promising activity for compounds with similar structural characteristics to 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid .

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Other Oxadiazole DerivativeMCF-7TBD

Note: TBD indicates that specific values were not provided but are expected to be determined in ongoing studies.

Antimicrobial Properties

The oxadiazole derivatives have also shown antimicrobial activity. A study highlighted the synthesis of various oxadiazoles that were tested against bacterial strains. The presence of the fluoropyridine group is believed to enhance this activity due to its electron-withdrawing nature, which can stabilize reactive intermediates during microbial inhibition .

Polymer Chemistry

In polymer formulations, this compound can be utilized as a building block for creating functional polymers. Its unique structure allows it to act as a crosslinking agent or as part of a copolymer matrix that can impart desirable properties such as thermal stability and chemical resistance .

ApplicationProperty Enhanced
CoatingsChemical Resistance
AdhesivesMechanical Strength

Cosmetic Formulations

The compound's stability and bioactivity make it a candidate for cosmetic applications. Recent research suggests that incorporating oxadiazoles into cosmetic formulations can improve skin penetration and efficacy of active ingredients. This is particularly relevant in anti-aging products where enhanced dermal absorption is critical .

Case Study: Topical Formulations

A study evaluated the formulation of creams containing oxadiazoles for their moisturizing properties and skin penetration capabilities. The results indicated significant improvements in hydration levels compared to control formulations without oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in the substituents attached to the 1,2,4-oxadiazole ring. Below is a comparative analysis based on substituent effects, synthesis, and inferred properties:

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Analogs and Properties
Compound Name Substituent Molecular Weight (g/mol) Key Features Synthesis Method
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Fluoropyridin-4-yl 209.136 Fluorine enhances electronegativity; pyridine nitrogen may aid solubility Ester hydrolysis (inferred)
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.046 Methoxy group increases electron density; potential for π-π interactions Not detailed
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyridin-2-yl 191.15 (calculated) Pyridine nitrogen at 2-position may alter hydrogen bonding capabilities Ester hydrolysis
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cyanophenyl 215.17 (calculated) Cyano group introduces polarity; may enhance binding to charged residues General Procedure
5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid 2-Trifluoromethylphenyl 258.16 (calculated) Trifluoromethyl increases lipophilicity and metabolic stability Hydrolysis of potassium salt
Key Observations:
  • Electron-Withdrawing vs. In contrast, the methoxy group in 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is electron-donating, which may reduce acidity .
  • Aromatic Heterocycles: Pyridine-containing analogs (e.g., pyridin-2-yl vs.
  • Lipophilicity : The trifluoromethylphenyl substituent significantly enhances lipophilicity compared to the parent compound, which could improve membrane permeability in drug design.

Stability and Commercial Availability

  • Stability : Fluorine and trifluoromethyl groups generally enhance metabolic stability , whereas methoxy groups may increase susceptibility to oxidation.
  • Availability : The main compound is discontinued , but analogs like 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid remain available .

Biological Activity

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS Number: 162012-69-3) is a compound belonging to the oxadiazole class, which has garnered significant attention due to its diverse biological activities. The oxadiazole ring system is known for its pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC8_8H4_4FN3_3O3_3
Molecular Weight195.13 g/mol
CAS Number162012-69-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of 1,2,4-oxadiazole showed IC50_{50} values ranging from 28.7 to 159.7 µM against several cancer types, including colon and lung adenocarcinomas .

In vitro assays revealed that this compound could inhibit cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells . This suggests its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Oxadiazoles are recognized for their effectiveness against various pathogens. A review noted that derivatives exhibit significant antibacterial activity against strains of Mycobacterium tuberculosis and other bacteria . The presence of the fluorine atom in the pyridine ring may enhance its interaction with biological targets.

Anti-inflammatory Activity

Inflammation-related diseases are a major health concern, and compounds like this compound have shown promise in this area. Research indicates that oxadiazole derivatives can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process . This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Neuroprotective Effects

The neuroprotective capabilities of oxadiazoles have been explored in the context of neurodegenerative diseases. Compounds bearing the oxadiazole moiety have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease . This activity indicates potential for developing therapeutic agents targeting cognitive decline.

Case Studies

  • Anticancer Efficacy : A study conducted on various derivatives revealed that modifications to the oxadiazole ring significantly impacted cytotoxicity. The most effective derivatives were those with electron-withdrawing groups at specific positions on the ring .
  • Antimicrobial Testing : In vitro testing against Mycobacterium tuberculosis showed that certain derivatives maintained activity against drug-resistant strains, suggesting a pathway for developing new treatments for resistant infections .

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